Cas no 39062-64-1 (5-benzyloxy-2-chloro-benzoic acid)
5-benzyloxy-2-chloro-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-benzyloxy-2-chloro-benzoic acid
- LogP
- 5-(benzyloxy)-2-chlorobenzoic acid
- SCHEMBL2326578
- DB-325184
- E90788
- 39062-64-1
- 2-chloro-5-phenylmethoxybenzoic acid
-
- Inchi: 1S/C14H11ClO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
- InChI Key: DERCEMAHYDZPKG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(=O)O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 262.03973
- Monoisotopic Mass: 262.0396719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
5-benzyloxy-2-chloro-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022K2X-100mg |
5-(benzyloxy)-2-chlorobenzoic acid |
39062-64-1 | 95% | 100mg |
$710.00 | 2025-02-13 | |
| Aaron | AR022K2X-10mg |
5-(benzyloxy)-2-chlorobenzoic acid |
39062-64-1 | 95% | 10mg |
$250.00 | 2025-02-13 | |
| Aaron | AR022K2X-25mg |
5-(benzyloxy)-2-chlorobenzoic acid |
39062-64-1 | 95% | 25mg |
$427.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1826033-1g |
5-(Benzyloxy)-2-chlorobenzoic acid |
39062-64-1 | 1g |
¥17217.00 | 2024-05-15 | ||
| Aaron | AR022K2X-1g |
5-(benzyloxy)-2-chlorobenzoic acid |
39062-64-1 | 95% | 1g |
$800.00 | 2025-03-07 | |
| Aaron | AR022K2X-250mg |
5-(benzyloxy)-2-chlorobenzoic acid |
39062-64-1 | 95% | 250mg |
$500.00 | 2025-03-07 |
5-benzyloxy-2-chloro-benzoic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 5-benzyloxy-2-chloro-benzoic acid
5-Benzyloxy-2-Chloro-Benzoic Acid: A Comprehensive Overview
The compound 5-benzyloxy-2-chloro-benzoic acid, identified by the CAS number 39062-64-1, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzoic acids, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of 5-benzyloxy-2-chloro-benzoic acid consists of a benzoic acid core with substituents at the 2 and 5 positions. The 2-position bears a chlorine atom, while the 5-position is substituted with a benzyloxy group, which adds complexity and functionality to the molecule.
The synthesis of 5-benzyloxy-2-chloro-benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by hydrolysis to introduce the benzyloxy group. The introduction of the chlorine atom at the 2-position can be achieved through electrophilic substitution reactions. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for synthesizing this compound, reducing production costs and minimizing waste.
The properties of 5-benzyloxy-2-chloro-benzoic acid make it a valuable intermediate in various chemical transformations. Its benzyloxy group imparts solubility and stability, while the chlorine atom introduces electronic effects that can be exploited in further reactions. For instance, the compound can undergo nucleophilic aromatic substitution or serve as a precursor for more complex molecules with bioactive properties.
In terms of applications, 5-benzyloxy-2-chloro-benzoic acid has shown promise in drug discovery programs. Its structure resembles certain pharmacophores associated with anti-inflammatory and antiviral activities. Recent studies have explored its potential as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors. Additionally, the compound has been investigated for its role in agrochemicals, particularly as a precursor for herbicides or fungicides.
The latest research on 5-benzyloxy-2-chloro-benzoic acid has focused on its interaction with biological systems. In vitro assays have demonstrated moderate activity against certain pathogens, suggesting its potential as an antimicrobial agent. Furthermore, computational studies have provided insights into its binding affinity with key proteins, paving the way for rational drug design.
In conclusion, 5-benzyloxy-2-chloro-benzoic acid, CAS No: 39062-64-1, is a versatile molecule with significant potential in various chemical and biological applications. Its structure, synthesis methods, and bioactivity highlight its importance in contemporary research. As new findings emerge, this compound is expected to play an increasingly vital role in advancing both academic and industrial objectives.
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